2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone
Description
1.1 Structure and Synthesis The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone features a tetrazole ring substituted with a 4-aminophenyl group at the 5-position, linked via an acetyl group to a piperidine ring. Its synthesis follows a multi-step pathway common to tetrazole derivatives:
Tetrazole Formation: Reaction of 4-aminophenyl aniline with sodium azide and triethyl orthoformate in acetic acid yields the tetrazole intermediate .
Chloroacetylation: The tetrazole reacts with chloroacetyl chloride to form 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone.
Amine Substitution: The chloro group is replaced with piperidine in acetonitrile to produce the final compound .
1.2 Characterization
The compound is characterized using:
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCDQGSZXLWSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360627 | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436092-93-2 | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-amino-benzonitrile can react with sodium azide under acidic conditions to form 5-(4-amino-phenyl)-tetrazole.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 1-chloro-2-(piperidin-1-yl)ethanone can react with 5-(4-amino-phenyl)-tetrazole to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group on the phenyl ring can undergo oxidation to form nitro derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Structural Representation
The structural formula can be represented as follows:This structure contributes to its biological activity and interaction with various targets in living organisms.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. The tetrazole moiety in 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone has been linked to the inhibition of tumor growth in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Pharmacological Studies
Neuropharmacology : The piperidine structure is known for its role in influencing neurotransmitter systems. Preliminary studies suggest that This compound may have potential as a neuroprotective agent, possibly aiding in conditions like Alzheimer's disease through modulation of cholinergic activity.
Biochemical Assays
This compound has been utilized in various biochemical assays to study enzyme inhibition and receptor binding affinity. Its ability to interact with biological macromolecules makes it a valuable tool for understanding complex biochemical pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of tetrazole derivatives, including This compound . The results demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7), with an IC50 value indicating potent activity. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In a research article from Neuroscience Letters, the neuroprotective effects of this compound were investigated using an animal model of neurodegeneration. The findings suggested that administration of This compound resulted in decreased neuronal death and improved cognitive function, highlighting its potential as a therapeutic candidate for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The piperidine ring may influence the compound’s ability to cross biological membranes, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Variation in Aryl Substituents on the Tetrazole Ring
The 4-aminophenyl group distinguishes the target compound from analogs with different aryl substituents (Table 1):
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., -Cl) : Increase lipophilicity and membrane permeability but reduce solubility.
Variation in the Amine Group
Replacing piperidine with smaller or bulkier amines alters steric and electronic profiles (Table 2):
Core Heterocycle Modifications
Replacing tetrazole with other heterocycles (e.g., pyrazole, oxadiazole) diversifies applications:
Functional Relevance :
- Tetrazole : Mimics carboxylic acid in drug design (e.g., angiotensin II receptor blockers).
- Oxadiazole : Used in antimicrobial and anti-inflammatory agents .
Biological Activity
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone, with the CAS number 436092-93-2, is a tetrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a piperidine ring and a tetrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and enzyme inhibitory properties.
Chemical Structure
The molecular formula of this compound is C14H18N6O. The compound features a piperidine ring attached to a tetrazole group, which is substituted with an amino phenyl group. This unique structure is believed to play a crucial role in its biological activity.
Antitumor Activity
Research has indicated that tetrazole derivatives exhibit significant antitumor properties. A study investigated the cytotoxic effects of various tetrazole compounds on cancer cell lines. The results showed that this compound demonstrated notable activity against breast cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| Other Tetrazoles | MDA-MB-231 | 20 | Inhibits proliferation |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. In vitro studies demonstrated that it exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism by which it exerts this activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase and urease enzymes. The inhibition of these enzymes is significant for therapeutic applications in treating diseases such as Alzheimer's and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12 |
| Urease | 8 |
Case Studies
A notable case study involved the application of this compound in combination therapy for cancer treatment. When used alongside conventional chemotherapeutics like doxorubicin, it exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines. This suggests that this compound could be a valuable addition to existing cancer therapies.
Q & A
Basic: What are the key structural features of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone, and how do they influence its reactivity and biological activity?
Answer:
The compound contains three critical moieties:
- Tetrazole ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding potential. Its aromaticity contributes to π-π stacking interactions in biological targets .
- 4-Aminophenyl group : The amino group enables covalent or electrostatic interactions with enzymes or receptors, such as those involved in apoptosis signaling .
- Piperidine moiety : Improves solubility and membrane permeability due to its basic nitrogen, while its conformational flexibility aids in target binding .
Methodological Insight : Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while NMR and FTIR validate hydrogen-bonding interactions .
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer:
Key steps include:
- Condensation reactions : Coupling tetrazole precursors (e.g., 5-(4-aminophenyl)-1H-tetrazole) with piperidinyl ethanone derivatives via nucleophilic substitution or amidation .
- Purification : Recrystallization using methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Validation : LC-MS for molecular weight confirmation and HPLC (>95% purity threshold) to ensure batch consistency .
Advanced: How can researchers design experiments to evaluate the compound’s role in apoptosis pathways?
Answer:
Experimental Design :
- In vitro assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify apoptotic cells in cancer lines (e.g., HeLa or MCF-7). Include caspase-3/7 activation assays (luminescence-based) to confirm protease involvement .
- Controls : Compare with staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) to validate specificity .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Replicate experiments in triplicate to assess reproducibility .
Advanced: How should researchers address contradictory cytotoxicity data across different cell lines?
Answer:
Resolution Strategies :
- Metabolic profiling : Use LC-MS to measure intracellular compound levels, as differential uptake may explain variability .
- Assay cross-validation : Compare MTT, resazurin, and ATP-lite assays to rule out assay-specific artifacts .
- Cell line characterization : Confirm genetic backgrounds (e.g., p53 status) and culture conditions (e.g., serum-free vs. serum-containing media) that may influence sensitivity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
SAR Workflow :
- Substituent modification : Synthesize analogs with halogenated phenyl groups (e.g., 4-fluorophenyl) or altered piperidine substituents (e.g., N-methyl piperidine) to probe steric/electronic effects .
- Biological testing : Screen analogs against kinase panels (e.g., EGFR, PI3K) or apoptosis-related targets (e.g., Bcl-2) using fluorescence polarization assays .
- Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features with activity .
Advanced: What analytical methods are recommended for assessing purity and stability?
Answer:
Quality Control Protocols :
- Purity : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) and ¹H/¹³C NMR for structural confirmation .
- Stability :
- Thermal : Incubate at 40°C for 1 week and monitor degradation via LC-MS.
- Photolytic : Expose to UV light (320–400 nm) for 24 hours and quantify by HPLC .
- Storage : Recommend -20°C under argon to prevent oxidation of the tetrazole ring .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies?
Answer:
Formulation Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
